molecular formula C11H14F2N2O B3273204 [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine CAS No. 581813-07-2

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B3273204
CAS No.: 581813-07-2
M. Wt: 228.24 g/mol
InChI Key: XZVHIFLULLZICN-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol . It is characterized by the presence of two fluorine atoms, a morpholine ring, and a methanamine group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 3,5-difluoro-4-nitrobenzene with morpholine under specific conditions to form the intermediate 3,5-difluoro-4-(morpholin-4-yl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group in the intermediate can be reduced to form the amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The presence of the morpholine ring and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanone: Similar structure but with a carbonyl group instead of an amine.

Uniqueness

The uniqueness of [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both fluorine atoms and the morpholine ring enhances its stability and interaction with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

(3,5-difluoro-4-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHIFLULLZICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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